Sargachromenol

CAS No.:

Cat. No.: VC1880963

Molecular Formula: C27H36O4

Molecular Weight: 424.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H36O4 |

|---|---|

| Molecular Weight | 424.6 g/mol |

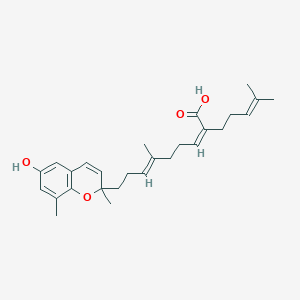

| IUPAC Name | (2Z,6E)-9-(6-hydroxy-2,8-dimethylchromen-2-yl)-6-methyl-2-(4-methylpent-3-enyl)nona-2,6-dienoic acid |

| Standard InChI | InChI=1S/C27H36O4/c1-19(2)9-6-12-22(26(29)30)13-7-10-20(3)11-8-15-27(5)16-14-23-18-24(28)17-21(4)25(23)31-27/h9,11,13-14,16-18,28H,6-8,10,12,15H2,1-5H3,(H,29,30)/b20-11+,22-13- |

| Standard InChI Key | QKXAGRZCXAYBQX-WDZAAMDOSA-N |

| Isomeric SMILES | CC1=CC(=CC2=C1OC(C=C2)(C)CC/C=C(\C)/CC/C=C(/CCC=C(C)C)\C(=O)O)O |

| Canonical SMILES | CC1=CC(=CC2=C1OC(C=C2)(C)CCC=C(C)CCC=C(CCC=C(C)C)C(=O)O)O |

Introduction

Chemical Structure and Properties

Sargachromenol is a chromenol derivative with a molecular formula of C27H36O4 and a molecular weight of 424.6 g/mol . The compound's International Union of Pure and Applied Chemistry (IUPAC) name is (2Z,6E)-9-[(2R)-6-hydroxy-2,8-dimethylchromen-2-yl]-6-methyl-2-(4-methylpent-3-enyl)nona-2,6-dienoic acid . Structurally, sargachromenol features a chromene ring system with hydroxyl and methyl substituents connected to an unsaturated fatty acid chain.

Table 1: Chemical Properties of Sargachromenol

| Property | Description |

|---|---|

| Molecular Formula | C27H36O4 |

| Molecular Weight | 424.6 g/mol |

| IUPAC Name | (2Z,6E)-9-[(2R)-6-hydroxy-2,8-dimethylchromen-2-yl]-6-methyl-2-(4-methylpent-3-enyl)nona-2,6-dienoic acid |

| Classification | Terpenoid (Sesquiterpene) |

Sources and Isolation

Sargachromenol has been isolated from various species of brown algae, primarily from the genus Sargassum. These marine organisms serve as the principal natural sources of this bioactive compound. The major species from which sargachromenol has been isolated include:

Table 2: Biological Sources of Sargachromenol

| Species | Reference |

|---|---|

| Sargassum micracanthum | |

| Sargassum horneri | |

| Sargassum serratifolium | |

| Sargassum sagamianum |

The isolation of sargachromenol typically involves extraction with organic solvents followed by various chromatographic techniques for purification. In previous studies, sargachromenol has been isolated alongside other bioactive compounds such as sargaquinoic acid and fucosterol from Sargassum micracanthum .

Biological Activities

Anti-inflammatory Effects

The anti-inflammatory properties of sargachromenol have been extensively documented in various experimental models. Research has demonstrated that sargachromenol significantly inhibits the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages and in animal models.

In studies using RAW 264.7 macrophage cells, sargachromenol isolated from Sargassum micracanthum inhibited LPS-induced nitric oxide (NO) production in a concentration-dependent manner. At concentrations of 12.5, 25, 50, and 100 μM, sargachromenol reduced NO production by 7.7%, 16.8%, 31.0%, and 61.6%, respectively . Moreover, it markedly suppressed LPS-induced prostaglandin E2 (PGE2) production with an IC50 value of 30.2 μM .

Similar anti-inflammatory effects have been observed with sargachromenol isolated from other Sargassum species. A 2024 study reported that sargachromenol effectively reduced the production of NO, PGE2, and interleukin-1β (IL-1β) in LPS-stimulated RAW 264.7 cells .

Table 3: Inhibitory Effects of Sargachromenol on Inflammatory Mediators

Antioxidant Properties

Beyond its anti-inflammatory effects, sargachromenol possesses significant antioxidant properties. Research has shown that sargachromenol can scavenge free radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydroxyl radicals, as demonstrated through electron spin trapping techniques .

Protection Against Environmental Pollutants

Recent research has revealed that sargachromenol can protect against inflammation induced by environmental pollutants. A study investigating the effects of sargachromenol isolated from Sargassum horneri demonstrated that the compound significantly downregulated particulate matter (PM)-induced proinflammatory cytokine secretion and inhibited nitric oxide production in RAW 264.7 macrophages . Additionally, sargachromenol treatment significantly reduced PM-induced cytotoxicity and increased cell viability in a dose-dependent manner .

Additional Biological Activities

According to recent literature, sargachromenol has also been reported to possess:

Molecular Mechanisms of Action

Inhibition of Inflammatory Enzymes and Mediators

One of the primary mechanisms by which sargachromenol exerts its anti-inflammatory effects is through the inhibition of key inflammatory enzymes and mediators. Studies have shown that sargachromenol significantly inhibits the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner in LPS-stimulated macrophage cells .

A densitometric analysis demonstrated that LPS-induced iNOS protein expression was inhibited by 94.9% in the presence of 50 μM sargachromenol . Similarly, the LPS-induced expression of COX-2 protein was reduced in a concentration-dependent manner .

Modulation of Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB signaling pathway plays a crucial role in the regulation of inflammatory responses. Sargachromenol has been shown to inhibit the activation of NF-κB through multiple mechanisms:

-

Decreasing the cytoplasmic loss of inhibitor κB (IκB) protein, which maintains NF-κB in an inactive state in the cytoplasm

-

Inhibiting protein kinase B (Akt) phosphorylation in LPS-stimulated cells

By modulating these key steps in the NF-κB signaling pathway, sargachromenol effectively suppresses the transcription of pro-inflammatory genes and the subsequent production of inflammatory mediators.

Activation of Nuclear Factor Erythroid-2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway

Another significant mechanism underlying the anti-inflammatory and antioxidant effects of sargachromenol is the activation of the Nrf2/HO-1 pathway. Research has shown that sargachromenol induces the production of heme oxygenase-1 (HO-1) by activating the nuclear transcription factor erythroid-2-related factor 2 (Nrf2) .

HO-1 is an enzyme with potent anti-inflammatory and antioxidant properties, and its upregulation contributes to the protective effects of sargachromenol against inflammation and oxidative stress.

Inhibition of Toll-Like Receptor (TLR) Signaling

Recent studies have identified the inhibition of Toll-like receptor (TLR) signaling as another mechanism by which sargachromenol exerts its anti-inflammatory effects. In particulate matter-stimulated RAW 264.7 macrophages, sargachromenol significantly downregulated proinflammatory cytokines via blocking downstream activation of TLR-mediated NF-κB and mitogen-activated protein kinases (MAPKs) phosphorylation .

In Vitro and In Vivo Studies

In Vitro Experimental Models

Most of the in vitro studies on sargachromenol have utilized RAW 264.7 macrophage cells as an experimental model . These cells are widely used in inflammation research due to their ability to produce various inflammatory mediators in response to stimuli such as LPS or particulate matter.

In these studies, RAW 264.7 cells were typically treated with different concentrations of sargachromenol with or without inflammatory stimuli. Parameters such as cell viability, NO and PGE2 production, cytokine levels, and protein expression of inflammatory markers were evaluated to assess the anti-inflammatory effects of sargachromenol.

In Vivo Studies

The anti-inflammatory effects of sargachromenol have also been investigated in vivo using animal models. In a study involving LPS-treated mice, oral administration of sargachromenol effectively reduced the levels of proinflammatory cytokines including IL-1β, IL-6, and tumor necrosis factor-α (TNF-α) in the serum . This suggests that sargachromenol can suppress the production of inflammatory mediators in vivo by inhibiting the Akt/NF-κB pathway and upregulating the Nrf2/HO-1 pathway.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume